N-(3,4-difluorophenyl)-2-methylbutanamide
Description
N-(3,4-Difluorophenyl)-2-methylbutanamide is an amide derivative featuring a 2-methylbutanoyl group attached to a 3,4-difluorophenylamine moiety.
Synthesis of such compounds typically involves nucleophilic acyl substitution, where 3,4-difluoroaniline reacts with an acid chloride (e.g., 2-methylbutanoyl chloride) in the presence of a base like triethylamine . Crystallographic studies of related N-substituted difluorophenyl amides reveal planar aromatic systems and intermolecular hydrogen bonding, which stabilize the crystal lattice .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c1-3-7(2)11(15)14-8-4-5-9(12)10(13)6-8/h4-7H,3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNATGGVYMPRFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-methylbutanamide typically involves the reaction of 3,4-difluoroaniline with 2-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
N-(3,4-difluorophenyl)-2-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which N-(3,4-difluorophenyl)-2-methylbutanamide exerts its effects involves interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
<sup>†</sup>LogP values estimated using fragment-based methods.
<sup>‡</sup>Predicted using ChemDraw software.
Key Observations:
Alkyl Chain Length and Branching: Elongating the alkyl chain (e.g., pentanamide vs. butanamide) increases molecular weight and lipophilicity (LogP), which may enhance membrane permeability but reduce aqueous solubility .
Fluorination Patterns: The 3,4-difluoro substitution on the phenyl ring is associated with strong electron-withdrawing effects, stabilizing the amide bond against hydrolysis compared to non-fluorinated analogs . Adding a third fluorine (3,4,5-trifluorophenyl) further increases electronegativity, which may alter π-π stacking interactions in crystal structures or receptor binding .
Bioactivity Correlations :
- Flutolanil, a trifluoromethyl-containing analog, demonstrates fungicidal activity by targeting mitochondrial enzymes, suggesting that fluorinated amides may have agrochemical utility .
- Hydrogen-bonding motifs (e.g., N–H···O interactions) observed in crystal structures of related amides could facilitate interactions with biological targets like enzymes or receptors .
Synthetic Accessibility :
- Shorter alkyl chains (e.g., butanamide) typically require milder reaction conditions compared to bulkier derivatives, as evidenced by the synthesis of N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide via straightforward acyl chloride reactions .
Structural and Crystallographic Insights
- Dihedral Angles : In N-(3,4-difluorophenyl) amides, the dihedral angle between the aromatic ring and the amide group ranges from 60–70°, as seen in sulfonamide analogs. This angle influences molecular packing and solubility .
- Hydrogen Bonding : Intermolecular N–H···O bonds form extended 1D networks in the crystal lattice, enhancing thermal stability. For example, N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide exhibits N7–H7···O17 and O19···H interactions .
Biological Activity
N-(3,4-difluorophenyl)-2-methylbutanamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound has a molecular formula of CHFN and a molecular weight of approximately 215.22 g/mol. The presence of the difluorophenyl group enhances its lipophilicity, which can influence its pharmacokinetic properties and biological interactions.
Research indicates that this compound may function as a modulator of specific receptors or as an enzyme inhibitor. Its biological activity is primarily attributed to its ability to interact with various biological targets, which may include:
- Receptor Modulation : It may bind to certain receptors, altering their activity and leading to physiological effects.
- Enzyme Inhibition : The compound could inhibit enzymes critical for various metabolic pathways, which can be beneficial in therapeutic contexts.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the molecular structure significantly impact the biological activity of this compound. For instance:
| Modification | Effect on Activity |
|---|---|
| Replacement of the amide group with other functional groups | Alters binding affinity and efficacy against cancer cell lines |
| Variations in the length of the alkyl chain | Affects lipophilicity and cellular uptake |
| Substituents on the phenyl ring | Can enhance or reduce antiproliferative effects |
Anticancer Properties
This compound has shown promising anticancer activity in various studies:
- In Vitro Studies : The compound demonstrated low micromolar antiproliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. For example, one study reported IC values of 5.99 μM and 3.08 μM against these cell lines respectively .
- In Vivo Studies : Preclinical models have indicated that this compound significantly suppresses tumor growth in xenograft models, suggesting its potential as a therapeutic agent for cancer treatment .
Other Biological Activities
Beyond anticancer effects, this compound may also exhibit:
Case Studies
- Study on Breast Cancer Cell Lines :
- Mechanistic Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
